molecular formula C9H9N3 B8683402 4-((1H-imidazol-1-yl)methyl)pyridine

4-((1H-imidazol-1-yl)methyl)pyridine

Cat. No.: B8683402
M. Wt: 159.19 g/mol
InChI Key: SQVMDVNVWYRZFV-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-pyridylmethyl bromide and imidazole in the presence of a base like sodium hydride in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-(imidazol-1-ylmethyl)pyridine

InChI

InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2

InChI Key

SQVMDVNVWYRZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized from 4-(bromomethyl)pyridine hydrobromide (500 mg, 1.97 mmol), imidazole (538 mg, 7.90 mmol) and K2CO3 (1.36 g, 9.85 mmol) in DMF according to Method B. Yield: 212 mg, 1.35 mmol, 68%. 1H NMR (CDCl3, 500 MHz): δH (ppm): 5.16 (s, 2H), 6.91 (s, 1H), 7.01 (d, J=6.3 Hz, 2H), 7.14 (s, 1H), 7.69 (s, 1H), 8.57 (d, J=6.3 Hz, 2H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=49.4, 119.3, 121.4, 130.3, 147.6, 145.2, 150.4; MS (ESI): m/z=160.08 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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